Cas no 2094684-58-7 (N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide)

N-{2-[2-(Dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide is a synthetic thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dimethylamino-substituted thiazole core linked to a prop-2-enamide moiety, offering reactivity for further functionalization. The compound’s unique scaffold may serve as a key intermediate in the development of bioactive molecules, particularly those targeting neurological or antimicrobial pathways. Its well-defined chemical properties and stability under standard conditions make it suitable for exploratory synthesis and structure-activity relationship studies. The presence of both electron-donating and unsaturated groups enhances its utility in selective modifications, supporting diverse research applications.
N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide structure
2094684-58-7 structure
Product name:N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide
CAS No:2094684-58-7
MF:C11H17N3OS
Molecular Weight:239.33718085289
CID:5991977
PubChem ID:121581962

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • EN300-7522008
    • N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]prop-2-enamide
    • Z2285377517
    • 2094684-58-7
    • N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide
    • AKOS033849837
    • インチ: 1S/C11H17N3OS/c1-5-10(15)12-7-6-9-8(2)13-11(16-9)14(3)4/h5H,1,6-7H2,2-4H3,(H,12,15)
    • InChIKey: HEHYSAKCKCAKMU-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=C1CCNC(C=C)=O)N(C)C

計算された属性

  • 精确分子量: 239.10923335g/mol
  • 同位素质量: 239.10923335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 73.5Ų

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7522008-1.0g
N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide
2094684-58-7 95%
1.0g
$0.0 2024-05-23

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide 関連文献

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamideに関する追加情報

Compound CAS No. 2094684-58-7: N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide

The compound N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide, identified by the CAS number 2094684-58-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and synthetic versatility.

The molecular structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazole ring is further substituted with a dimethylamino group and a methyl group at specific positions, contributing to its unique electronic and steric properties. The presence of the propenamide moiety attached via an ethyl group introduces additional functional diversity, making this compound a promising candidate for further research and development.

Recent studies have highlighted the potential of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The dimethylamino group within the structure is known to enhance lipophilicity and improve bioavailability, which are critical factors in drug design. Furthermore, the methyl substitution on the thiazole ring may play a role in modulating the compound's reactivity and selectivity in biological systems.

The propenamide group attached to the molecule adds another layer of functionality. Propenamide derivatives are known for their ability to participate in various chemical reactions, including Michael addition and other conjugate additions, making them valuable intermediates in organic synthesis. This feature could be exploited to further modify the compound for specific applications.

In terms of synthesis, this compound can be prepared through a combination of nucleophilic aromatic substitution and amide bond formation reactions. The synthesis strategy typically involves the preparation of the thiazole ring followed by functionalization with the appropriate substituents. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize such compounds with higher efficiency and reduced environmental impact.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure of this compound. These techniques provide detailed insights into the molecular architecture and stereochemistry, ensuring accurate characterization for further studies.

Looking ahead, the potential applications of this compound are vast. Its thiazole core makes it a candidate for exploring new drug leads, while its amide functionality opens avenues for material science applications such as polymer synthesis or as components in advanced materials. Collaborative research efforts between chemists and biologists could unlock new therapeutic uses for this compound.

In conclusion, N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide (CAS No. 2094684-58-7) represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research into its properties and applications, this compound has the potential to make significant contributions to both academic research and industrial development.

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